molecular formula C21H19N3O2S B2612836 N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1049353-72-1

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2612836
CAS No.: 1049353-72-1
M. Wt: 377.46
InChI Key: RAXJIXVBYWPWQN-UHFFFAOYSA-N
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Description

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields of research and industry. This compound is characterized by the presence of an indolin-1-yl group, a thiazol-2-yl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.

Scientific Research Applications

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide has a wide range of scientific research applications, including:

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Thus, “N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide” and its derivatives could be promising candidates for further development in medicinal chemistry.

Preparation Methods

The synthesis of N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the production while maintaining cost-effectiveness and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. In Alzheimer’s disease research, it may act as an acetylcholine esterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function .

Comparison with Similar Compounds

N-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c25-19(24-13-12-15-6-4-5-9-18(15)24)11-10-17-14-27-21(22-17)23-20(26)16-7-2-1-3-8-16/h1-9,14H,10-13H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXJIXVBYWPWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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